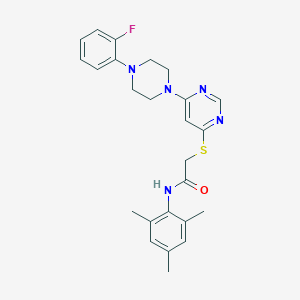
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinolizine derivatives, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinolizine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinolizine core.
Attachment of the 2-fluorobenzyl group: This step involves the reaction of the intermediate with 2-fluorobenzyl chloride.
Formation of the carboxamide group: This involves the reaction of the intermediate with an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Análisis De Reacciones Químicas
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and ethoxy groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases .
Aplicaciones Científicas De Investigación
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can be compared with other quinolizine derivatives, such as:
8-methoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
8-ethoxy-N-(2-chlorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H21FN2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-[(2-fluorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
InChI |
InChI=1S/C19H21FN2O3/c1-2-25-16-11-17(23)22-10-6-5-9-15(22)18(16)19(24)21-12-13-7-3-4-8-14(13)20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,21,24) |
Clave InChI |
WWWHCHNAUWCTDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963937.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)
![N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14963945.png)

![10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963957.png)
![N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B14963980.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B14963984.png)
![5-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B14963990.png)


![N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964004.png)
![1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14964017.png)
